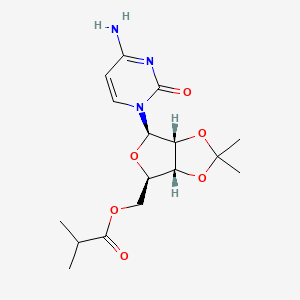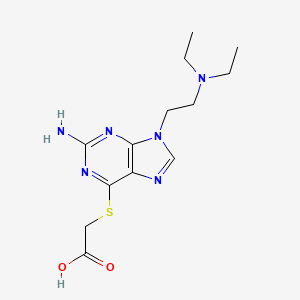![molecular formula C15H20N2O5 B11827279 Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3’-hydroxy-4’-oxo-2,3,4’,5,6,6’,7’,8’-octahydrospiro[pyran-4,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its multiple ring systems, including a pyran and pyrido[1,2-a]pyrimidine moiety
Preparation Methods
The synthesis of Ethyl 3’-hydroxy-4’-oxo-2,3,4’,5,6,6’,7’,8’-octahydrospiro[pyran-4,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate involves several steps. One common method includes the reaction of a suitable pyran derivative with a pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spiro compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 3’-hydroxy-4’-oxo-2,3,4’,5,6,6’,7’,8’-octahydrospiro[pyran-4,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 3’-hydroxy-4’-oxo-2,3,4’,5,6,6’,7’,8’-octahydrospiro[pyran-4,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3’-hydroxy-4’-oxo-2,3,4’,5,6,6’,7’,8’-octahydrospiro[pyran-4,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 3’-hydroxy-4’-oxo-2,3,4’,5,6,6’,7’,8’-octahydrospiro[pyran-4,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate can be compared with similar compounds such as:
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Another compound with a pyridone ring system.
Properties
Molecular Formula |
C15H20N2O5 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,4'-oxane]-2-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-2-22-13(20)10-11(18)12(19)17-7-3-4-15(14(17)16-10)5-8-21-9-6-15/h18H,2-9H2,1H3 |
InChI Key |
LPPAXFRAKDMNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2-methoxy-7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B11827239.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)


![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)

![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)

